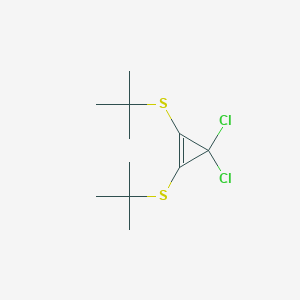
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene is a specialized organic compound characterized by its unique structure, which includes two tert-butylsulfanyl groups and two chlorine atoms attached to a cyclopropene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene typically involves the reaction of a suitable cyclopropene precursor with tert-butylsulfanyl reagents under controlled conditions. One common method includes the use of tert-butylthiol and a chlorinating agent to introduce the tert-butylsulfanyl and dichloro functionalities onto the cyclopropene ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichloro groups can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dichloro derivatives.
Substitution: Substituted cyclopropenes with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene involves its reactivity with various chemical reagents. The tert-butylsulfanyl groups can participate in oxidation and substitution reactions, while the dichloro groups can undergo reduction and nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the tert-butylsulfanyl groups, which influence the reactivity of the cyclopropene ring.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(tert-butylsulfonyl)acetylene: Similar in having tert-butylsulfonyl groups but differs in the presence of an acetylene moiety.
2-(tert-Butylsulfonyl)-1-phenylpropan-1-one: Contains a tert-butylsulfonyl group and a phenyl ring, differing in the overall structure and functional groups.
3-(tert-Butylsulfanyl)propanoic acid: Similar in having a tert-butylsulfanyl group but differs in the presence of a carboxylic acid group.
Uniqueness
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocycloprop-1-ene is unique due to its combination of tert-butylsulfanyl and dichloro groups on a cyclopropene ring
Propiedades
Número CAS |
72649-41-3 |
|---|---|
Fórmula molecular |
C11H18Cl2S2 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
1,2-bis(tert-butylsulfanyl)-3,3-dichlorocyclopropene |
InChI |
InChI=1S/C11H18Cl2S2/c1-9(2,3)14-7-8(11(7,12)13)15-10(4,5)6/h1-6H3 |
Clave InChI |
VUWWMXFWLHIFQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(C1(Cl)Cl)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



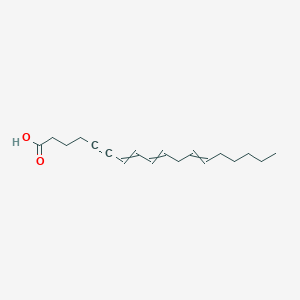



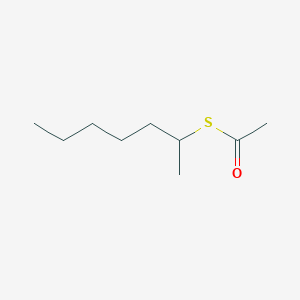
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
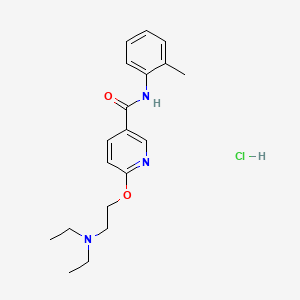

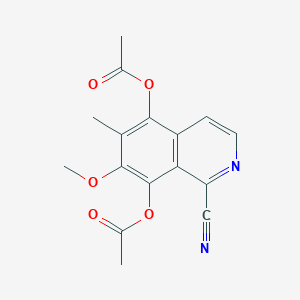

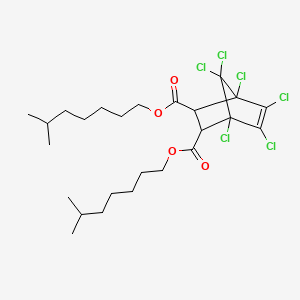
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
